3-(Trifluoromethyl)piperidine hydrochloride
Overview
Description
3-(Trifluoromethyl)piperidine hydrochloride: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, with the hydrochloride salt form enhancing its solubility in water. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties imparted by the trifluoromethyl group.
Mechanism of Action
Target of Action
3-(Trifluoromethyl)piperidine hydrochloride is a compound that has been used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands . These receptors play crucial roles in various neurological processes, including cognition, memory, and mood regulation.
Mode of Action
This enhancement could lead to changes in neuronal signaling and ultimately influence various neurological processes .
Biochemical Pathways
Given its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 and 5-ht7 receptors, it is likely to influence pathways related to glutamate signaling and serotonin signaling .
Pharmacokinetics
Its molecular weight (18961 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its modulation of metabotropic glutamate receptor subtype 4 and 5-HT7 receptors. By enhancing the activity of these receptors, it could potentially influence neuronal signaling and have effects on cognition, memory, and mood .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with dopamine D3 receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. This compound’s trifluoromethyl group is particularly important for its biochemical activity, as it can enhance the binding affinity and specificity of the compound to its target biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation, apoptosis, and metabolism . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, its interaction with dopamine D3 receptors can modulate neurotransmission and affect various neurological processes . Additionally, the trifluoromethyl group in the compound enhances its binding affinity to target biomolecules, making it a potent modulator of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidine hydrochloride typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
Chemistry: In chemistry, 3-(Trifluoromethyl)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound in the development of new drugs and agrochemicals .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable in the formulation of products with enhanced performance .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3-(Trifluoromethyl)pyridine
- 4,4-Difluoropiperidine hydrochloride
Comparison: Compared to similar compounds, 3-(Trifluoromethyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJYLYZLJHSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124199-60-5 | |
Record name | 3-(trifluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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